molecular formula C16H22N4O4 B1221704 Tetroxoprim CAS No. 53808-87-0

Tetroxoprim

货号: B1221704
CAS 编号: 53808-87-0
分子量: 334.37 g/mol
InChI 键: WSWJIZXMAUYHOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Antifolate Agent Development in Infectious Disease Research

The exploration of antifolate agents for therapeutic purposes began in the mid-20th century, driven by the understanding of folate's crucial role in cellular metabolism. Early research in the 1940s, particularly during World War II, focused on developing antifolates as antimalarial agents oup.comoup.com. Pioneering work by George H. Hitchings and his colleagues led to the synthesis of various analogues, including trimethoprim (B1683648), which were identified as competitive inhibitors of dihydrofolate reductase (DHFR) rcsb.org. This discovery marked a significant advancement, as it provided a mechanism to selectively target essential metabolic pathways in pathogens. The initial success in antimalarial chemotherapy paved the way for the development of antifolates for bacterial infections, with trimethoprim emerging as a key antibacterial agent rcsb.orgresearchgate.net. The development of these compounds was rooted in the principle of exploiting differences in metabolic pathways between pathogens and their hosts, aiming for selective toxicity rcsb.orgresearchgate.net.

The Role of the Folate Synthesis Pathway in Bacterial Physiology

The folate synthesis pathway is indispensable for bacterial survival and proliferation, as it is responsible for the de novo production of tetrahydrofolate (THF) and its derivatives patsnap.compatsnap.comresearchgate.nettandfonline.comnih.govmdpi.comnih.gov. THF acts as a vital co-factor in one-carbon transfer reactions, which are essential for the biosynthesis of purines, pyrimidines (nucleotide precursors for DNA and RNA), and certain amino acids patsnap.compatsnap.comresearchgate.nettandfonline.comnih.govmdpi.comnih.gov. Without adequate folate co-factors, bacteria cannot synthesize the necessary building blocks for nucleic acid and protein synthesis, leading to a cessation of growth and cell division, a phenomenon often described as "thymineless death" researchgate.netresearchgate.net.

The pathway involves several key enzymes, including dihydropteroate (B1496061) synthase (DHPS) and dihydrofolate reductase (DHFR) nih.govtandfonline.com. DHPS catalyzes an early step, while DHFR, a critical node in the pathway, catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor nih.govresearchgate.nettandfonline.com. Bacterial DHFR enzymes are structurally distinct from their mammalian counterparts, a difference that forms the basis for the selective toxicity of DHFR inhibitors like Tetroxoprim patsnap.compatsnap.comtandfonline.com. This selectivity allows these drugs to inhibit bacterial growth with minimal impact on human cells patsnap.compatsnap.com.

Classification of Diaminopyrimidine Antifolates

Diaminopyrimidines constitute a significant class of synthetic antifolate compounds that exert their antimicrobial effect by inhibiting bacterial DHFR rcsb.orgresearchgate.netnih.govtandfonline.com. These molecules are characterized by a pyrimidine (B1678525) ring substituted with two amino groups rcsb.orgresearchgate.net. Their mechanism of action involves competitive inhibition of DHFR, binding to the enzyme's active site and preventing the conversion of DHF to THF patsnap.compatsnap.comtandfonline.com.

Within this class, trimethoprim is a well-established and widely used antibacterial agent rcsb.orgtandfonline.com. This compound is a derivative of trimethoprim and shares its core mechanism of action, acting as a potent inhibitor of bacterial DHFR patsnap.compatsnap.comnih.govwikipedia.orgtandfonline.com. The development of this compound and other diaminopyrimidines was motivated by the search for compounds with improved potency, selectivity, or spectrum of activity compared to existing agents like trimethoprim colab.wstandfonline.com.

Antifolates targeting DHFR can be broadly classified based on their chemical structure and interaction with the enzyme. Classical inhibitors, such as methotrexate, often possess a glutamate (B1630785) tail and require active transport into cells. In contrast, non-classical inhibitors, including many diaminopyrimidines like this compound, are more lipophilic and can readily cross cell membranes rcsb.orgnih.gov. Research has also explored structure-activity relationships within this class to optimize binding affinity and selectivity for bacterial DHFR over human DHFR colab.wsnih.govilsl.br.

Research Findings and Comparative Activity

Studies have investigated the comparative activity of this compound against various bacterial strains, often in combination with sulfonamides, which target an earlier step in the folate pathway (DHPS) nih.govoup.com. The combination of a DHFR inhibitor and a DHPS inhibitor, such as this compound with sulfadiazine (B1682646) or trimethoprim with sulfamethoxazole (B1682508), demonstrates synergistic antibacterial effects patsnap.compatsnap.comnih.govtandfonline.com. This synergy arises from targeting sequential steps in the same essential metabolic pathway, thereby enhancing efficacy and potentially reducing resistance development patsnap.compatsnap.com.

Research comparing this compound and trimethoprim has indicated that while both are effective DHFR inhibitors, trimethoprim may exhibit slightly higher in vitro activity against certain bacterial strains nih.govoup.com. For instance, one study found trimethoprim to be two to three times more active than this compound against Gram-negative bacteria oup.com. However, this compound has been identified as a potent inhibitor, with its potency predicted by correlation equations developed for trimethoprim analogues targeting E. coli DHFR colab.ws.

Table 1: Comparative In Vitro Activity of this compound and Trimethoprim Against Gram-Negative Bacteria

Bacterial StrainThis compound MIC (µg/mL)Trimethoprim MIC (µg/mL)Reference
E. coli~4~1-2 oup.com
Klebsiella spp.~4~1-2 oup.com
Enterobacter spp.~4~1-2 oup.com

Note: MIC values are approximate based on available data and may vary depending on specific experimental conditions and strains tested.

Table 2: Key Enzymes Targeted by Diaminopyrimidine Antifolates in the Bacterial Folate Pathway

Drug ClassPrimary Target Enzyme(s)Role in Folate Pathway
DiaminopyrimidinesDihydrofolate Reductase (DHFR)Catalyzes the reduction of dihydrofolate to tetrahydrofolate, essential for nucleotide and amino acid synthesis.
SulfonamidesDihydropteroate Synthase (DHPS)Catalyzes the condensation of dihydropterin pyrophosphate and p-aminobenzoic acid to form dihydropteroate, an earlier step in folate biosynthesis.

Compound List:

this compound

Trimethoprim

Sulfamethoxazole

Sulfadiazine

Methotrexate

Proguanil

Pyrimethamine

Dapsone

Iclaprim

Brodimoprim

Pralatrexate

Piritrexim

Sulfacetamide

Sulfalene

Chlorproguanil

Clociguanil

BRL 6231 (WR 99210)

Aminopterin

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

53808-87-0

分子式

C16H22N4O4

分子量

334.37 g/mol

IUPAC 名称

5-[[3,5-dimethoxy-4-(2-methoxyethoxy)phenyl]methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C16H22N4O4/c1-21-4-5-24-14-12(22-2)7-10(8-13(14)23-3)6-11-9-19-16(18)20-15(11)17/h7-9H,4-6H2,1-3H3,(H4,17,18,19,20)

InChI 键

WSWJIZXMAUYHOE-UHFFFAOYSA-N

规范 SMILES

COCCOC1=C(C=C(C=C1OC)CC2=CN=C(N=C2N)N)OC

熔点

154.0 °C

其他CAS编号

53808-87-0

溶解度

0.01 M

同义词

2,4-diamino-5-(3,5-dimethoxy-4(2-methoxy ethoxy)benzyl)pyrimidine
piritrexin
tetroxoprim

产品来源

United States

Molecular Mechanism of Action of Tetroxoprim

Inhibition of Bacterial Dihydrofolate Reductase (DHFR)

Tetroxoprim's primary molecular target is dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway. patsnap.com This enzyme is responsible for a critical reduction reaction that is indispensable for bacterial survival. mdpi.com

The inhibition of DHFR by this compound is competitive. patsnap.com This means that this compound directly competes with the enzyme's natural substrate, dihydrofolic acid (DHF), for binding to the active site of the DHFR enzyme. patsnap.comnih.gov The chemical structure of this compound allows it to fit into this active site, effectively blocking DHF from binding and preventing the enzyme from carrying out its catalytic function. patsnap.com

The function of DHFR is to catalyze the reduction of dihydrofolate (DHF) into tetrahydrofolate (THF). mdpi.commanualofmedicine.com THF is the biologically active form of folic acid and serves as a vital co-enzyme in a variety of metabolic processes. patsnap.commanualofmedicine.com By competitively binding to DHFR, this compound blocks this conversion, leading to a depletion of the intracellular pool of THF in the bacterial cell. patsnap.com This disruption is a critical blow to the bacterium's metabolic machinery.

The depletion of tetrahydrofolate has profound downstream consequences for the bacterium. THF is essential for the synthesis of precursors required for the production of nucleic acids (DNA and RNA) and proteins. patsnap.commdpi.com Specifically, THF-derived cofactors are necessary for the synthesis of purines and thymidine, which are the fundamental building blocks of DNA and RNA. patsnap.commanualofmedicine.com Without an adequate supply of these precursors, the bacterial cell cannot replicate its DNA, transcribe RNA, or synthesize essential proteins, leading to an arrest of cell growth and division. patsnap.commdpi.comnih.gov

Selective Toxicity Profile Towards Bacterial DHFR vs. Host DHFR

A key characteristic of this compound, and other diaminopyrimidine inhibitors, is its selective toxicity. The drug exhibits a significantly higher binding affinity for bacterial DHFR compared to its mammalian (host) counterpart. patsnap.com This selectivity is the foundation of its therapeutic efficacy, as it allows the drug to effectively inhibit the bacterial enzyme at concentrations that have a minimal impact on the host's cells. patsnap.com For the closely related compound Trimethoprim (B1683648), bacterial DHFRs can bind the inhibitor up to several thousand times more tightly than human DHFR. nih.gov This differential affinity ensures that the folate metabolism in the host is largely unaffected, while the bacterial pathway is potently blocked. patsnap.com

Comparative Analysis with Other DHFR Inhibitors (e.g., Trimethoprim)

This compound is structurally and mechanistically related to Trimethoprim, the most well-known inhibitor of bacterial DHFR. mdpi.com Both are synthetic, broad-spectrum diaminopyrimidine agents that function through the competitive inhibition of DHFR. patsnap.commdpi.com While they share a core mechanism, variations in their chemical structures can lead to differences in potency and spectrum of activity.

The effectiveness of DHFR inhibitors can be compromised by the emergence of resistance, often through the acquisition of genes that encode for a resistant form of the DHFR enzyme with a reduced affinity for the drug. patsnap.com Detailed enzymatic studies on Trimethoprim and a related inhibitor, Iclaprim, against various DHFR isoforms (both susceptible and resistant) illustrate the challenge of maintaining potency. For instance, the inhibition constant (Ki), a measure of inhibitor potency, varies significantly between different DHFR enzymes.

EnzymeTrimethoprim Ki (nM)Iclaprim Ki (nM)
DfrB (Wild Type)2.7 ± 0.21.8 ± 0.2
DfrG (Resistant)31,0001,350
DfrK (Resistant)4,260221
DfrA (Resistant)82090
Data sourced from research on Trimethoprim-resistant Staphylococcus aureus DHFR enzymes. nih.govbiorxiv.org The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition; a lower value indicates greater potency.

This data highlights that while Trimethoprim is potent against the wild-type enzyme (DfrB), its efficacy is dramatically reduced against resistant isoforms like DfrG and DfrK. nih.gov Other inhibitors, such as Iclaprim, may retain higher potency against these resistant variants. nih.gov As a derivative of Trimethoprim, this compound operates within this same dynamic of enzyme-inhibitor interaction, where its effectiveness is dictated by its binding affinity to the specific DHFR isoforms present in the target bacteria.

Structure Activity Relationship Sar Studies of Tetroxoprim and Analogs

Chemical Scaffolding and Diaminopyrimidine Core

The foundational structure of Tetroxoprim, like other potent DHFR inhibitors such as trimethoprim (B1683648), is the 2,4-diaminopyrimidine (B92962) ring system patsnap.comguidetopharmacology.orgnih.govvietnamjournal.rubenthamdirect.comijcps.com. This core moiety is recognized as a key pharmacophore for DHFR inhibition across various species vietnamjournal.rubenthamdirect.com. It effectively mimics the binding of the natural substrate, dihydrofolate, to the enzyme's active site patsnap.comnih.gov. The presence of two amino groups at the 2 and 4 positions of the pyrimidine (B1678525) ring is crucial for establishing critical hydrogen bonding interactions within the enzyme's binding pocket, thereby anchoring the inhibitor patsnap.comnih.govvietnamjournal.rubenthamdirect.com. The specific arrangement of these functional groups within the diaminopyrimidine scaffold is central to its ability to interact with the conserved residues of the DHFR active site nih.govvietnamjournal.rubenthamdirect.com.

Impact of Substitutions on DHFR Binding Affinity and Selectivity

The efficacy and selectivity of this compound are significantly influenced by the nature and positioning of substituents, particularly the benzyl (B1604629) group attached at the 5-position of the diaminopyrimidine core nih.gov. SAR studies have revealed that modifications to this benzyl moiety can profoundly impact the compound's binding affinity to DHFR and its selectivity between bacterial and mammalian enzymes patsnap.comnih.govcolab.ws.

Quantitative structure-activity relationship (QSAR) studies on related 2,4-diamino-5-(substituted-benzyl)pyrimidines have highlighted the paramount importance of steric and dispersion factors in enhancing antibacterial potency nih.gov. These factors dictate how well the molecule fits into the enzyme's active site. Hydrophobicity also plays a role, albeit a more minor one, in modulating binding interactions nih.gov. Crucially, subtle differences in the active site architecture between bacterial and human DHFR allow for the rational design of inhibitors that exhibit high selectivity for the bacterial enzyme patsnap.comcolab.wschemrxiv.org. For instance, studies have shown that specific QSAR equations developed for E. coli DHFR accurately predicted the potency of this compound colab.ws. These findings underscore that optimizing substituents on the benzyl ring can lead to increased binding affinity for bacterial DHFR and improved selectivity ratios, minimizing off-target effects on human enzymes patsnap.comnih.govcolab.ws.

Table 1: Conceptual SAR of this compound Analogs and DHFR Inhibition

Structural Feature/ModificationImpact on DHFR Binding AffinityImpact on Selectivity (Bacterial vs. Human DHFR)Relevant SAR Principle/Finding
2,4-Diaminopyrimidine Core Essential for binding; mimics substrate interactions.Provides a foundation for selective interactions based on enzyme pocket differences.Core pharmacophore crucial for DHFR inhibition patsnap.comvietnamjournal.rubenthamdirect.com.
5-Benzyl Substituent Varies significantly based on substituent type, position, and electronic properties.Critical for differential binding to bacterial vs. human DHFR active sites.Hydrophobicity and steric/dispersion factors of the benzyl substituent are key determinants of potency and selectivity nih.gov.
Substituent Position (e.g., meta/para on benzyl ring) Subtle differences in binding behavior observed.Can be optimized to maximize efficacy and selectivity by exploiting subtle differences in bacterial vs. human DHFR active sites nih.govcolab.ws.QSAR models are utilized to predict and optimize potency and selectivity based on substituent placement nih.govcolab.ws.
Steric/Dispersion Factors Paramount for enhancing antibacterial potency by optimizing enzyme fit.Influences the precise orientation and interaction within the binding pocket, contributing to selective inhibition.Key determinants of antibacterial potency nih.gov.
Hydrophobicity Can enhance binding interactions.Contributes to differential binding, though often less critical than steric factors nih.gov.Plays a role in overall binding but is secondary to steric considerations nih.gov.

Molecular Features Conferring Antibacterial Potency

The antibacterial potency of this compound is a direct consequence of its ability to bind effectively to bacterial DHFR and inhibit its enzymatic activity patsnap.com. The diaminopyrimidine core is indispensable for this interaction. However, the specific nature of the substituent at the 5-position, typically a substituted benzyl group, is critical for conferring high potency and broad-spectrum activity nih.gov. Research indicates that the steric bulk, shape, and electronic distribution of this substituent are finely tuned to optimize interactions within the bacterial DHFR active site, often involving hydrophobic pockets and specific amino acid residues patsnap.comnih.gov.

Rational Design Approaches for Novel this compound Analogs

The insights gained from SAR studies provide a robust framework for the rational design of novel this compound analogs with improved pharmacological profiles. By understanding which structural modifications enhance DHFR binding affinity, increase selectivity for bacterial enzymes, or overcome resistance mechanisms, medicinal chemists can systematically engineer new compounds nih.govbenthamdirect.comcolab.wsrcsb.orgasm.org.

QSAR modeling, as demonstrated in studies of related diaminopyrimidines, is a powerful tool in this process, allowing for the prediction of biological activity based on molecular descriptors nih.govcolab.ws. These models can guide the synthesis of compounds with optimized steric and electronic properties, aiming for enhanced potency and selectivity nih.govbenthamdirect.comcolab.ws. For instance, research into DHFR inhibitors for Mycobacterium species has involved rational design approaches based on existing scaffolds, leading to the identification of novel compounds with improved activity chemrxiv.orgnih.govrcsb.orgdundee.ac.ukmedchemexpress.com. Future efforts in designing this compound analogs may focus on further optimizing bioavailability, reducing potential off-target effects, and addressing emerging resistance patterns, leveraging the established SAR principles to create next-generation antifolates benthamdirect.comdundee.ac.uk.

Compound List:

this compound

Trimethoprim

Sulfamethoxazole (B1682508)

Sulfadiazine (B1682646)

P218

Compound 8

PQD-1

Trimetrexate

Pyrimethamine

Proguanil

Methotrexate (MTX)

Iclaprim

Brodimoprim

WR99210

MAM787

Preclinical Pharmacodynamics and Efficacy Studies

In Vitro Antimicrobial Spectrum and Potency

Tetroxoprim demonstrates a broad spectrum of activity against a variety of bacterial isolates. patsnap.compatsnap.com

Studies have shown that this compound is effective against several Gram-positive bacteria. patsnap.compatsnap.com Research indicates its activity against species such as Streptococcus faecalis. nih.gov One study highlighted its potential against various Gram-positive pathogens, including strains resistant to trimethoprim (B1683648). researchgate.net

This compound also exhibits activity against a range of Gram-negative bacteria. patsnap.compatsnap.com A study involving 183 common Gram-negative bacterial isolates, including E. coli, Klebsiella, Enterobacter, and Proteus mirabilis, found that most sensitive strains were susceptible to a concentration of 4 mg/l of this compound. oup.com Another study confirmed its activity against Klebsiella pneumoniae and Proteus vulgaris. nih.gov

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. nih.gov

In a study on Gram-negative bacteria, the MIC for most sensitive strains was approximately 4 mg/l for this compound. oup.com For many of these strains, the MBC was the same as the MIC, indicating bactericidal activity. oup.com However, for about a third of the strains, the MBC was one or two dilution steps higher than the MIC. oup.com When compared to trimethoprim, this compound was found to be two to three times less active in vitro. oup.com

Another investigation compared the in vitro activity of this compound/sulfadiazine (B1682646) with trimethoprim/sulfamethoxazole (B1682508) against strains of Klebsiella pneumoniae, Proteus vulgaris, Proteus mirabilis, and Streptococcus faecalis. nih.gov This study, using serial dilution tests, also concluded that the trimethoprim combination had higher antibacterial activity in vitro than the this compound combination. nih.gov

Parameter Finding Source
MIC (Gram-Negative Bacteria) Most sensitive strains had an MIC of about 4 mg/l to this compound. oup.com
MBC (Gram-Negative Bacteria) For the majority of strains, the MBC was the same as the MIC. For one-third of strains, the MBC was one or two dilution steps higher. oup.com
Comparative Potency Trimethoprim was found to be two to three times more active in vitro than this compound. oup.com

In Vivo Efficacy in Animal Models of Infection

The effectiveness of this compound has been evaluated in various animal models of infection.

Pneumocystis carinii pneumonia (PCP), a fungal infection, is a significant cause of illness in immunocompromised individuals. criver.commissouri.edu The rat model is a well-established system for studying this infection and evaluating potential treatments. nih.govnih.gov

A key study investigated the efficacy of a combination of this compound and sulphadiazine in treating Pneumocystis carinii pneumonitis in dexamethasone-immunosuppressed Sprague-Dawley rats. nih.gov In this model, all four untreated control rats developed PCP, while only two of the nine treated rats showed evidence of the infection. nih.gov The difference between the treated and untreated groups was statistically significant, suggesting that the combination therapy is effective in this animal model. nih.gov

Mechanistic Pharmacodynamic Parameters in Preclinical Systems

The primary mechanistic pharmacodynamic parameter of this compound is its function as a competitive inhibitor of the bacterial enzyme dihydrofolate reductase (DHFR). patsnap.compatsnap.com This enzyme is a critical component of the folate synthesis pathway, responsible for the reduction of dihydrofolate into tetrahydrofolate. patsnap.compatsnap.com Tetrahydrofolate is an essential precursor for the synthesis of purines and thymidine, which are necessary for the production of bacterial DNA and RNA. patsnap.com By binding to DHFR with high affinity, this compound blocks this conversion, thereby halting bacterial cell growth and replication. patsnap.compatsnap.com This selective inhibition is a key pharmacodynamic feature, as this compound shows a higher affinity for bacterial DHFR compared to the mammalian counterpart, which accounts for its selective toxicity against bacteria. patsnap.com

A crucial pharmacodynamic parameter observed in preclinical systems is the synergistic activity of this compound when combined with sulfonamides, such as sulfadiazine. patsnap.comnih.gov Sulfonamides inhibit dihydropteroate (B1496061) synthase, an enzyme that acts earlier in the same metabolic pathway. patsnap.com The dual inhibition of sequential steps in the folate synthesis pathway results in a synergistic bactericidal effect, which is significantly greater than the bacteriostatic effect of either drug alone. patsnap.cominnovareacademics.in

In vitro studies have been conducted to quantify this synergistic activity and compare it to other DHFR inhibitor combinations. One such study compared the antibacterial activity of this compound/sulfadiazine against that of trimethoprim/sulfamethoxazole. The findings indicated that while both combinations demonstrated synergistic effects, the combination of trimethoprim/sulfamethoxazole showed a higher level of in vitro antibacterial activity against the tested strains. nih.gov The optimal synergistic activity for this compound/sulfadiazine was observed at a weight ratio of 1:1 or 1:5. nih.gov

Table 2: Comparative In Vitro Activity of Dihydrofolate Reductase Inhibitor Combinations

Combination Mechanism Tested Pathogens In Vitro Activity Finding
This compound/Sulfadiazine Synergistic inhibition of the folate synthesis pathway Klebsiella pneumoniae, Proteus vulgaris, Proteus mirabilis, Streptococcus faecalis Demonstrates synergistic antibacterial activity. nih.gov

| Trimethoprim/Sulfamethoxazole | Synergistic inhibition of the folate synthesis pathway | Klebsiella pneumoniae, Proteus vulgaris, Proteus mirabilis, Streptococcus faecalis | Proved to be of higher antibacterial in vitro activity compared to this compound/sulfadiazine. nih.gov |

Data sourced from Hahn & Kirov, 1980. nih.gov


Bacterial Resistance Mechanisms to Tetroxoprim

Genetic Basis of Resistance

The genetic underpinnings of Tetroxoprim resistance are predominantly twofold: the acquisition of specialized resistance genes via mobile genetic elements and mutations within the bacterium's own chromosome.

Plasmid-Mediated DHFR Genes with Reduced Drug Affinity

A primary mechanism for high-level resistance to this compound involves the horizontal transfer of resistance genes, known as dfr genes, which are frequently located on plasmids. patsnap.combiorxiv.orgfrontiersin.org These plasmids can be exchanged between different bacteria, even across species, facilitating the rapid spread of resistance. researchgate.net The acquired dfr genes encode alternative dihydrofolate reductase enzymes that exhibit significantly lower binding affinity for this compound and its analogue, trimethoprim (B1683648), compared to the native chromosomal DHFR. biorxiv.orgtaylorandfrancis.com This insensitivity allows the resistant enzyme to continue producing tetrahydrofolate, a crucial precursor for DNA and protein synthesis, even when the drug is present and has inactivated the susceptible native enzyme. patsnap.comtennessee.edu

Numerous types of plasmid-encoded dfr genes have been identified in clinical and environmental isolates, contributing to resistance against the diaminopyrimidine class of antibiotics, including this compound. researchgate.netnih.govfrontiersin.org

Table 1: Examples of Plasmid-Mediated dfr Genes Conferring Resistance to DHFR Inhibitors

Gene Family Example Genes Associated Genetic Elements Resistance Level
dfrA dfrA1, dfrA12, dfrA14, dfrA17 Plasmids, Class 1 and 2 Integrons, Transposons High
dfrB dfrB family genes Plasmids High

This table provides examples of gene families known to confer resistance to DHFR inhibitors like trimethoprim, a close analog of this compound. The mechanisms are considered directly relevant.

Chromosomal Mutations in DHFR Genes

In addition to acquiring foreign resistance genes, bacteria can develop resistance through mutations in their own chromosomal gene for DHFR, commonly designated as folA. patsnap.comnih.gov These spontaneous mutations can alter the amino acid sequence of the enzyme, leading to reduced affinity for this compound. nih.govresearchgate.net While often conferring a lower level of resistance compared to plasmid-acquired dfr genes, chromosomal mutations are a significant pathway for developing tolerance. nih.gov Mutations may also occur in the promoter region of the folA gene, which does not alter the enzyme itself but instead increases its rate of production. nih.govnih.gov

Biochemical Mechanisms of Resistance

The genetic changes in bacteria translate into biochemical strategies that neutralize the effect of this compound. These mechanisms directly affect the interaction between the drug and its target enzyme.

Altered DHFR Enzyme Structure

The consequence of mutations in either plasmid-borne dfr genes or the chromosomal folA gene is the production of a structurally modified DHFR enzyme. biorxiv.orgresearchgate.net These alterations, often involving single amino acid substitutions in or near the active site, change the three-dimensional conformation of the enzyme. researchgate.netnih.gov This structural change hinders the competitive binding of this compound, reducing its inhibitory effectiveness while still allowing the enzyme to bind its natural substrate, dihydrofolic acid. researchgate.net For instance, studies on the related inhibitor trimethoprim have shown that specific amino acid changes can increase the drug concentration required for inhibition by several hundred-fold. nih.gov

Table 2: Impact of DHFR Alterations on Inhibitor Resistance

Resistance Mechanism Genetic Basis Biochemical Effect Consequence
Target Modification dfr genes on plasmids; folA chromosomal mutations Production of DHFR with altered amino acid sequence Reduced binding affinity of this compound to the enzyme's active site

This table illustrates the link between the genetic basis and the biochemical outcome of resistance through target modification.

Overproduction of DHFR Target Enzyme

Another effective biochemical strategy for overcoming this compound is the overproduction, or hyperproduction, of the native, susceptible DHFR enzyme. patsnap.combiorxiv.orgresearchgate.net This mechanism typically results from mutations in the promoter region of the chromosomal folA gene, leading to a significant increase in its transcription and subsequent translation into DHFR. nih.gov By massively increasing the concentration of the target enzyme, the bacterium can effectively "soak up" the inhibitor. researchgate.net Although a large portion of the enzyme molecules become bound and inhibited by this compound, the sheer quantity ensures that enough free, active enzyme remains to carry out the essential conversion of dihydrofolate to tetrahydrofolate, thus sustaining cell growth and division. nih.gov Research has documented cases where bacteria achieve high-level resistance by overproducing DHFR by several hundredfold. nih.gov

Emergence and Spread of Resistance in Research Contexts

The emergence and dissemination of resistance to DHFR inhibitors like this compound are significant concerns observed in various research and clinical settings. The primary drivers for this spread are the potent selective pressure exerted by the use of these antibiotics and the high mobility of the genetic elements that carry the resistance determinants. patsnap.comacs.orgresearchgate.net

The use of this compound and its analogue trimethoprim in human and veterinary medicine, as well as in aquaculture, creates environments where susceptible bacteria are eliminated, allowing resistant strains to proliferate and become dominant. frontiersin.orgacs.orgfao.org The horizontal transfer of dfr genes on conjugative plasmids is a particularly efficient mechanism for spreading resistance. researchgate.net These mobile genetic elements can readily move between different bacterial strains and species, including from non-pathogenic environmental bacteria to clinically relevant pathogens. acs.org Integrons, which are genetic assemblies capable of capturing and expressing resistance gene cassettes, frequently carry dfr genes and are often located on transposons and plasmids, further amplifying the potential for dissemination. frontiersin.orgnih.gov This rapid spread poses a continuous challenge in the effort to maintain the clinical utility of diaminopyrimidine antibiotics. patsnap.com

Cross-Resistance Patterns with Other Antifolates

Cross-resistance occurs when a single resistance mechanism confers protection against multiple antimicrobial agents. For this compound, a diaminopyrimidine derivative, cross-resistance patterns are most pronounced with other inhibitors of the folate biosynthesis pathway, particularly those that target the same enzyme, dihydrofolate reductase (DHFR). patsnap.comnih.gov

The primary mechanism of acquired resistance to DHFR inhibitors like this compound and the closely related compound Trimethoprim involves the alteration of the target enzyme. patsnap.comresearchgate.net Bacteria can acquire plasmid-mediated genes that produce alternative, resistant forms of DHFR. patsnap.comnih.gov These resistant enzymes have a significantly lower affinity for the drug molecules while still being able to perform their essential metabolic function of reducing dihydrofolate to tetrahydrofolate. researchgate.net Because this compound and Trimethoprim are structurally and functionally similar, a resistant DHFR variant that confers resistance to Trimethoprim will typically also confer resistance to this compound. researchgate.net

Another significant pattern is co-resistance, which is distinct from cross-resistance but often observed concurrently. Co-resistance happens when the genes specifying resistance to different classes of drugs are located on the same mobile genetic element, such as a plasmid or an integron. europa.eu In the context of antifolates, it is very common for genes conferring resistance to diaminopyrimidines (e.g., dfr genes for Trimethoprim/Tetroxoprim resistance) to be genetically linked to genes conferring resistance to sulfonamides (e.g., sul genes for sulfonamide resistance). ijpediatrics.comnih.govmsdvetmanual.com Sulfonamides are another class of antifolates, but they inhibit an earlier step in the folate pathway by targeting the enzyme dihydropteroate (B1496061) synthase (DHPS). patsnap.comnih.gov

This genetic linkage means that selective pressure from either a sulfonamide or a diaminopyrimidine can lead to the selection and proliferation of bacteria that are resistant to both drug classes simultaneously. ijpediatrics.commsdvetmanual.com Studies on various bacterial species, particularly Gram-negative enteric bacteria, frequently report high rates of co-resistance between Trimethoprim and sulfonamides, a pattern that is directly applicable to this compound. nih.gov

Research Findings on Antifolate Cross-Resistance

Detailed studies investigating bacterial isolates from clinical and environmental settings have elucidated the strong correlation between resistance to different antifolates. The data below illustrates typical findings where resistance to Trimethoprim is highly predictive of resistance to other antifolates due to shared mechanisms.

Bacterial IsolateSourceResistance to Trimethoprim (DHFR Inhibitor)Resistance to Sulfamethoxazole (B1682508) (DHPS Inhibitor)Implied Cross/Co-Resistance Pattern
Escherichia coli U12Urinary Tract InfectionHigh-Level ResistanceHigh-Level ResistanceCo-resistance likely via linked dfr and sul genes on a mobile element. researchgate.net
Salmonella S45PoultryResistantResistantHigh prevalence of linked resistance genes on plasmids is common in Salmonella. nih.gov
Klebsiella pneumoniae K09Hospital IsolateResistantResistantCo-selection of resistance is frequent in nosocomial pathogens. nih.gov
Staphylococcus aureus A71Skin InfectionSusceptibleSusceptibleAbsence of resistance mechanisms for this class of antifolates.

This table demonstrates that isolates resistant to one type of antifolate are often resistant to others, which is a critical consideration in clinical settings. The genetic basis for this is often the presence of class 1 integrons which can carry multiple resistance gene cassettes, such as dfrA and sul1. researchgate.net

Synergistic Combination Strategies in Antimicrobial Research

Rationale for Combination with Sulfonamides

The strategic pairing of Tetroxoprim with sulfonamides is rooted in their complementary mechanisms of action within the bacterial folate synthesis pathway mhmedical.commicrobenotes.comsemanticscholar.org.

Sequential Blockade at Dihydropteroate (B1496061) Synthase (DHPS) and DHFR

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and competitively inhibit DHPS. This enzyme is responsible for the conversion of PABA into dihydropteroic acid, a precursor to folic acid mhmedical.comsemanticscholar.orgveteriankey.commsdmanuals.comresearchgate.neteuropa.eutandfonline.comtandfonline.comresearchgate.netijpsjournal.com. By blocking this initial step, sulfonamides prevent the formation of essential folate intermediates. This compound then targets the subsequent step by inhibiting DHFR, which converts dihydrofolate to tetrahydrofolate. Tetrahydrofolate is crucial for the synthesis of thymidylate, purines, and certain amino acids, all of which are vital for DNA, RNA, and protein synthesis patsnap.compatsnap.comveteriankey.comtandfonline.commedchemexpress.comresearchgate.net. This sequential blockade ensures a more complete disruption of the folate pathway, leading to enhanced antimicrobial activity mhmedical.commicrobenotes.comsemanticscholar.orgsci-hub.seveteriankey.com.

In Vitro Synergism Studies

The synergistic potential of this compound in combination with sulfonamides has been extensively investigated using various in vitro methodologies.

Checkerboard Assays and Fractional Inhibitory Concentration (FIC) Index Analysis

The checkerboard assay is a standard method for evaluating drug interactions, including synergy, additivity, or antagonism, between two antimicrobial agents google.comemerypharma.comperiodikos.com.br. This technique involves testing serial dilutions of each drug in combination across a microplate. The minimum inhibitory concentration (MIC) for each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) index is then calculated using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) google.comnih.gov. Synergy is typically defined by an FICI value of ≤ 0.5, indicating that the combined effect is greater than the sum of the individual effects google.comemerypharma.comperiodikos.com.brnih.gov. Studies have demonstrated synergistic interactions between this compound and sulfonamides, such as sulfadiazine (B1682646), against various bacterial strains, with FICI values often falling within the synergistic range nih.govncats.iogoogle.com. For instance, one study reported synergistic effects with FICI values ranging from 0.02 to 0.4 against E. coli and K. pneumoniae when using a combination of a sulfonamide and a diaminopyridine google.com.

Enhanced Bactericidal Effects in Combination

While this compound and sulfonamides are often described as bacteriostatic individually, their combination can lead to enhanced bactericidal activity patsnap.comveteriankey.com. By blocking two sequential steps in the folate synthesis pathway, the combined agents can more effectively halt bacterial growth and potentially lead to cell death. This shift from bacteriostatic to bactericidal action is a key advantage of combination therapy, as it can lead to more rapid clearance of infection and reduce the opportunity for resistance development patsnap.commhmedical.commicrobenotes.comsci-hub.seveteriankey.com. Studies comparing combinations like this compound/sulfadiazine with trimethoprim (B1683648)/sulfamethoxazole (B1682508) have shown significant antibacterial activity, with the combination demonstrating synergistic effects nih.gov.

Preclinical In Vivo Synergistic Efficacy

The synergistic potential observed in vitro has been further supported by preclinical studies in animal models. These studies aim to evaluate the efficacy of this compound-sulfonamide combinations in treating infections under more complex physiological conditions. For example, a study evaluating this compound/sulfadiazine in a rat model of Pneumocystis carinii pneumonitis demonstrated significant efficacy, with the treated group showing a statistically significant reduction in pneumonitis compared to the untreated control group (P = 0.05) nih.gov. This suggests that the synergistic action translates into a clinically relevant benefit in vivo, reinforcing the rationale for exploring such combinations in therapeutic applications.

Animal Model Studies of Combined Agents

Investigating the efficacy of antimicrobial combinations in animal models is crucial for understanding their in vivo performance and potential for clinical translation. Studies involving this compound in combination therapy have explored its synergistic potential against various pathogens.

One notable study utilized an immunosuppressed rat model to evaluate the efficacy of dihydrofolate reductase (DHFR) inhibitors, including this compound, when combined with sulfamethoxazole (SMX) for the treatment of Pneumocystis carinii pneumonia asm.org. In this research, the combination of this compound with SMX demonstrated a significant synergistic effect. When administered at a dosage of 100 mg/kg/day of this compound alongside 3 mg/kg/day of SMX, the treatment resulted in a substantial reduction in P. carinii cyst counts, estimated to be between 500- to 1,000-fold asm.org. This marked improvement in pathogen reduction highlights the synergistic interaction between this compound and SMX in an in vivo setting, surpassing the efficacy of SMX alone, which achieved only a 5- to 15-fold reduction in cyst counts asm.org. These findings underscore the importance of targeting sequential steps in the folate synthesis pathway for enhanced therapeutic outcomes in complex infections.

Evaluation of Therapeutic Outcomes in Combined Regimens

The data from the rat model of Pneumocystis carinii pneumonia illustrates a clear enhancement in therapeutic outcome when this compound is combined with sulfamethoxazole. The substantial reduction in P. carinii cysts achieved by the this compound-SMX combination (500-1000 fold reduction) compared to SMX alone (5-15 fold reduction) indicates a significantly greater clearance of the infectious agent asm.org. This potentiation of antimicrobial activity is a hallmark of synergistic therapy, suggesting that such combinations can more effectively combat infections, potentially leading to faster resolution of symptoms and reduced morbidity. While clinical studies have also reported excellent efficacy for this compound/sulfadiazine combinations in human infections like acute bronchitis and urinary tract infections, with success rates around 95-97% oup.comoup.com, the animal model data provides foundational evidence for the in vivo synergistic mechanism driving these outcomes.

Data Table: Efficacy of this compound-Sulfamethoxazole Combination in a Rat Model of Pneumocystis carinii Pneumonia

Agent CombinationReduction in P. carinii Cyst Count (Fold)Synergistic Effect Indicated
Sulfamethoxazole (SMX) alone5-15N/A
This compound (100 mg/kg/day) + SMX (3 mg/kg/day)500-1000Yes

Data derived from asm.org

Compound List:

this compound

Sulfamethoxazole (SMX)

Dapsone (DAP)

Trimethoprim (TMP)

Ro 11-8958

Diaveridine

Pyrimethamine

Cycloguanil

Sulfadiazine

Advanced Research Methodologies and Techniques

Analytical Techniques for Quantitative Research

Quantitative analysis of tetroxoprim in various research samples is crucial for pharmacokinetic studies, formulation development, and quality control. Researchers have developed and validated several sophisticated analytical techniques to achieve accurate and precise measurements of this compound.

High-Performance Liquid Chromatography (HPLC) stands as a primary method for the quantitative determination of this compound in biological matrices like serum and urine. researchgate.netresearchgate.netnih.gov Reversed-phase HPLC is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.net

A specific and sensitive HPLC method was developed for the concurrent analysis of this compound and sulfadiazine (B1682646). nih.gov For sample preparation of serum, a protein precipitation step using 10% perchloric acid is a common technique to purify the sample before analysis. researchgate.netnih.gov Urine samples, being less complex, may only require dilution prior to injection into the HPLC system. researchgate.netnih.gov

The mobile phase composition is a critical parameter for achieving good separation. One effective mobile phase consists of a mixture of triethylammonium (B8662869) acetate (B1210297) buffer (85%), acetonitrile (B52724) (12%), and methanol (B129727) (3%), adjusted to a final pH of 4.2. researchgate.netnih.gov Another study utilized a mobile phase of 0.1M triethylammonium acetate (84%), acetonitrile (13%), and methanol (3%) with an unadjusted pH. researchgate.net Detection of the eluent is typically performed using a UV detector set at a wavelength of 280 nm. researchgate.netnih.gov To improve accuracy and precision, an internal standard, such as benzoic acid, is often incorporated into the procedure. researchgate.netnih.gov The sensitivity of these HPLC methods can reach limits of 50 ng/ml for this compound in serum. nih.gov

ParameterCondition/ValueMatrixSource
MethodReversed-Phase HPLCSerum, Urine researchgate.netnih.gov
Mobile PhaseTriethylammonium acetate buffer (85%), Acetonitrile (12%), Methanol (3%)Serum, Urine researchgate.netnih.gov
pH4.2Serum, Urine researchgate.netnih.gov
Detection Wavelength280 nmSerum, Urine researchgate.netnih.gov
Internal StandardBenzoic AcidSerum, Urine researchgate.netnih.gov
Sensitivity Limit50 ng/mlSerum nih.gov

While HPLC is a dominant technique, spectrophotometric methods offer a simpler and more cost-effective alternative for the quantification of diaminopyrimidine compounds, particularly during the initial phases of assay development and for quality control of pharmaceutical formulations. innovareacademics.inijream.org Research on the simultaneous analysis of sulfadiazine and the structurally related compound trimethoprim (B1683648) has led to the development of UV/Vis spectrophotometric methods. innovareacademics.in

In one such method developed for trimethoprim and sulfadiazine, methanol was used as the solvent, and two wavelengths were selected for the simultaneous equation method: 265 nm for trimethoprim and 289 nm for sulfadiazine. innovareacademics.in The development of these assays involves selecting appropriate solvents and analytical wavelengths where the compounds exhibit significant absorbance and where potential interference from other components is minimal. innovareacademics.in Though developed for trimethoprim, these principles of UV spectrophotometry are fundamental and applicable to the development of assays for this compound, especially in combined dosage forms. innovareacademics.inijream.org

Analyte CombinationMethodSolventAnalytical WavelengthsSource
Trimethoprim & SulfadiazineSimultaneous Equation UV SpectrophotometryMethanol265 nm (Trimethoprim), 289 nm (Sulfadiazine) innovareacademics.in

The validation of any analytical method is essential to ensure its reliability, reproducibility, and accuracy for its intended purpose. innovareacademics.in For quantitative research on this compound, analytical methods are validated according to established guidelines, assessing parameters such as linearity, precision, accuracy, and reproducibility. researchgate.netinnovareacademics.innih.gov

Linearity : This is established by demonstrating a direct proportionality between the concentration of the analyte and the instrumental response. For an HPLC method quantifying this compound in serum, linearity was established over a concentration range of 1-6 µg/mL. researchgate.net

Accuracy : Often determined through recovery studies, accuracy reflects how close the measured value is to the true value. For a UV spectrophotometric method for trimethoprim, percentage recovery was found to be between 98.20% and 99.25%. innovareacademics.in

Precision : This parameter assesses the degree of scatter between a series of measurements. It is typically expressed as the relative standard deviation (%RSD). For the trimethoprim spectrophotometric method, intra-day and inter-day precision %RSD values were low, indicating good precision. innovareacademics.in

Reproducibility : This is demonstrated when different laboratories, analysts, or instruments can produce similar results, ensuring the method is robust. innovareacademics.innih.gov

Published studies on HPLC methods for this compound report good linearity, precision, and accuracy, confirming their suitability for bioequivalency and pharmacokinetic research. nih.govresearchgate.net

Validation ParameterAnalyteMethodResultSource
Linearity Range (Serum)This compoundHPLC1-6 µg/mL researchgate.net
Accuracy (% Recovery)TrimethoprimUV Spectrophotometry98.20 - 99.25% innovareacademics.in
Intra-day Precision (%RSD)TrimethoprimUV Spectrophotometry0.328 innovareacademics.in
Inter-day Precision (%RSD)TrimethoprimUV Spectrophotometry0.212 innovareacademics.in

In Vitro Studies for Enzyme Kinetics and Inhibition

This compound's mechanism of action involves the inhibition of bacterial dihydrofolate reductase (DHFR), a critical enzyme in the folic acid synthesis pathway. ncats.iopatsnap.com In vitro studies are fundamental to characterizing this interaction and discovering new, more potent inhibitors.

The inhibition constant (K_i) is a quantitative measure of a drug's binding affinity to its target enzyme. A lower K_i value indicates a stronger inhibition. For this compound, the K_i value for the inhibition of dihydrofolate-reductase from E. coli MRE 600 was determined to be 3.2 x 10⁻⁹ M. researchgate.net This value is comparable to that of trimethoprim, which had a K_i of 4.0 x 10⁻⁹ M against the same enzyme. researchgate.net Another source reports a K_i value of 3.2 nM for this compound. ncats.io These low nanomolar K_i values signify potent inhibition of the bacterial enzyme. researchgate.net Importantly, the concentrations of this compound required to cause 50% inhibition of the mammalian DHFR enzyme are at least 60,000-fold higher, demonstrating its selectivity for the bacterial target. researchgate.net

CompoundTarget EnzymeK_i ValueSource
This compoundE. coli Dihydrofolate Reductase3.2 x 10⁻⁹ M (3.2 nM) researchgate.netncats.io
TrimethoprimE. coli Dihydrofolate Reductase4.0 x 10⁻⁹ M (4.0 nM) researchgate.net

The development of robust enzyme assays is essential for screening new drug candidates and studying enzyme kinetics. For inhibitors like this compound, this often involves assays that measure the activity of DHFR. The general strategy involves using isolated target enzymes to optimize the inhibitory activity of compounds and to identify potential issues like cell-wall permeability. ilsl.br

A direct competitive enzyme-linked immunosorbent assay (dcELISA) was developed and optimized for the broad-specific screening of multiple antibacterial synergists, including this compound. tandfonline.com The optimization of such an assay involves systematically investigating various parameters to enhance sensitivity and specificity. Key factors include the concentration of the coating antigen, the dilution of the monoclonal antibody, blocking conditions, and the physicochemical properties of the assay buffer. tandfonline.com In the optimized dcELISA, the 50% inhibitory concentration (IC₅₀) values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, were determined for several compounds. tandfonline.com

CompoundAssay TypeIC₅₀ Value (ng/mL)Source
Trimethoprim (TMP)Optimized dcELISA0.208 tandfonline.com
Brodimoprim (BDP)Optimized dcELISA0.287 tandfonline.com
Baquiloprim (BQP)Optimized dcELISA1.42 tandfonline.com
This compound (TXP)Optimized dcELISA2.81 tandfonline.com
Ormetoprim (OMP)Optimized dcELISA9.24 tandfonline.com

Molecular Biology Techniques for Resistance Mechanism Elucidation

The emergence of bacterial resistance to antimicrobial agents like this compound necessitates a deep understanding of the underlying molecular mechanisms. Molecular biology techniques are pivotal in elucidating how bacteria evolve to evade the inhibitory action of this drug. These methods allow researchers to identify and characterize the genetic basis of resistance, primarily focusing on alterations in the target enzyme, dihydrofolate reductase (DHFR).

Gene Cloning and Sequencing of DHFR Variants

A fundamental approach to understanding resistance to this compound is through the identification of mutations in the gene encoding its target, dihydrofolate reductase (DHFR). patsnap.com The process begins with the isolation of DNA from this compound-resistant bacterial strains. The gene responsible for resistance, often a variant of the dfr gene, is then identified and amplified using the polymerase chain reaction (PCR).

Once amplified, the dfr gene is cloned into a suitable vector, such as a plasmid. nih.govresearchgate.net This recombinant plasmid is then introduced into a host bacterium, typically Escherichia coli, which can be easily cultured to produce large quantities of the plasmid DNA. The cloned gene is subsequently sequenced to determine the precise order of its nucleotides. nih.gov By comparing the gene sequence from resistant bacteria to that of susceptible (wild-type) strains, researchers can pinpoint specific mutations—such as point mutations, insertions, or deletions—that are responsible for conferring resistance. patsnap.comtandfonline.com

These sequencing efforts have revealed that resistance to diaminopyrimidine inhibitors like this compound often arises from single amino acid substitutions in the DHFR enzyme. tandfonline.com These substitutions can alter the three-dimensional structure of the enzyme's active site, thereby reducing the binding affinity of this compound while still allowing the enzyme to process its natural substrate, dihydrofolate.

Site-Directed Mutagenesis for Resistance Studies

Site-directed mutagenesis is a powerful technique that allows researchers to intentionally introduce specific mutations into a gene at a defined location. nih.gov This method is instrumental in confirming the role of mutations identified through sequencing and in exploring the functional consequences of other potential mutations. nih.gov By systematically altering the amino acid sequence of DHFR, scientists can investigate how individual changes affect the enzyme's structure, function, and interaction with inhibitors like this compound.

The process involves creating a synthetic DNA primer that contains the desired mutation. This primer is then used in a PCR reaction with a template containing the wild-type DHFR gene. The resulting mutated gene is cloned and expressed in a host system to produce the modified DHFR enzyme. The altered enzyme's kinetic properties and its sensitivity to this compound are then characterized and compared to the wild-type enzyme. These studies have been crucial in demonstrating that specific amino acid substitutions can lead to a significant decrease in the binding affinity of DHFR inhibitors, thereby explaining the molecular basis of resistance. tandfonline.comnih.gov

Computational Chemistry and Structural Biology Applications

Computational chemistry and structural biology provide atomic-level insights into how this compound interacts with its target enzyme and how resistance develops. These methodologies are essential for rational drug design and the development of new inhibitors that can overcome existing resistance mechanisms.

Molecular Docking and Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., DHFR) to form a stable complex. bepls.comresearchgate.net This method is used to understand the specific interactions, such as hydrogen bonds and hydrophobic interactions, that govern the binding of this compound to the active site of DHFR. nih.gov

In silico docking studies have been employed to model the binding of this compound to DHFR from various bacterial species. d-nb.infonih.gov These studies help to visualize how the drug fits into the enzyme's active site and which amino acid residues are critical for its binding. By comparing the docking of this compound to wild-type and mutant DHFR, researchers can understand how resistance-conferring mutations alter the binding pocket and reduce the inhibitor's efficacy. d-nb.info For example, a study on Mycobacterium tuberculosis identified this compound as having a potentially improved binding affinity to the DHFR binding pocket compared to trimethoprim. d-nb.info

Below is a table summarizing representative findings from molecular docking studies involving DHFR inhibitors.

Organism DHFR Variant Inhibitor Key Interacting Residues Significance
Staphylococcus aureusWild-typeTrimethoprimLeu5, Phe98Establishes baseline for inhibitor binding. tandfonline.com
Staphylococcus aureusF98Y mutantTrimethoprimTyr98Loss of a hydrogen bond leads to resistance. tandfonline.com
Mycobacterium tuberculosisWild-typeThis compoundNot specifiedIdentified as a potential drug repurposing candidate with good binding affinity. d-nb.infonih.gov

X-ray Crystallography of DHFR-Inhibitor Complexes

X-ray crystallography is a powerful experimental technique used to determine the three-dimensional structure of molecules, including protein-ligand complexes, at atomic resolution. nih.gov By crystallizing DHFR in complex with this compound (or its analogue, trimethoprim) and analyzing the diffraction pattern of X-rays passing through the crystal, scientists can generate a detailed electron density map and build an atomic model of the complex. tandfonline.comnih.gov

These crystal structures provide invaluable information about the precise geometry of the binding site, the conformation of the bound inhibitor, and the network of interactions that stabilize the complex. tandfonline.com For instance, crystallographic studies of DHFR from Staphylococcus aureus in complex with trimethoprim have revealed the critical hydrogen bonds and hydrophobic contacts that are responsible for its potent inhibition. tandfonline.com Furthermore, comparison of the crystal structures of wild-type and resistant mutant DHFRs has provided a structural explanation for the loss of inhibitor binding affinity. tandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. ilsl.brmdpi.com In the context of this compound and other DHFR inhibitors, QSAR models are developed to predict the inhibitory potency of new analogues based on their physicochemical properties, such as hydrophobicity, electronic effects, and steric parameters. scribd.com

The development of a QSAR model involves several steps:

Data Collection : A dataset of compounds with known inhibitory activity against DHFR is compiled. ilsl.br

Descriptor Calculation : A variety of molecular descriptors are calculated for each compound in the dataset. nih.gov

Model Building : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov

Model Validation : The predictive power of the model is rigorously tested using internal and external validation sets of compounds. nih.gov

QSAR studies have been instrumental in optimizing the structure of DHFR inhibitors to improve their potency and selectivity. scribd.com By understanding which molecular features are important for activity, medicinal chemists can design new compounds with enhanced antibacterial properties. QSAR models have also contributed to the understanding of the mechanism of action of these drugs by providing insights into the nature of the enzyme-ligand binding site. scribd.com

Future Directions and Unanswered Research Questions

Development of Novel DHFR Inhibitors to Circumvent Existing Resistance

Resistance to DHFR inhibitors, including trimethoprim (B1683648) and its analogs, can emerge through various mechanisms. These include mutations in the dfr gene encoding DHFR, leading to altered enzyme structure with reduced drug binding affinity; overexpression of the DHFR enzyme; or acquisition of plasmid-mediated resistance genes patsnap.comoup.comnih.govresearchgate.nettandfonline.comwikipedia.org. To counter these resistance strategies, future research should focus on designing novel DHFR inhibitors that can effectively bind to mutated or overexpressed enzymes. This may involve exploring structural modifications to Tetroxoprim or developing entirely new scaffolds that exploit different binding pockets or interaction mechanisms within the DHFR enzyme pnas.orgnih.govbiorxiv.orgsci-hub.seacs.org. Structure-based drug design, guided by detailed knowledge of resistance-conferring mutations and their impact on enzyme conformation, is crucial for this endeavor oup.comsci-hub.seresearchgate.net. Furthermore, understanding the impact of distal mutations on active site dynamics could reveal new targets for inhibitor design researchgate.netmontclair.edu.

Exploration of this compound's Potential in Novel Combination Therapies Beyond Sulfonamides

This compound, like trimethoprim, has historically been used in combination with sulfonamides (e.g., sulfadiazine) due to the synergistic effect of inhibiting sequential steps in the folate biosynthesis pathway patsnap.comtandfonline.comoup.comtandfonline.comnih.gov. However, future research could explore the potential of this compound in combination with other classes of antimicrobial agents or even non-antibiotic drugs. Investigating synergistic effects with agents that target different bacterial pathways could broaden the spectrum of activity, enhance efficacy against resistant strains, and potentially reduce the emergence of new resistance mechanisms google.combioone.orgasm.orgsci-hub.se. For instance, exploring combinations with agents that disrupt cell wall synthesis, protein synthesis, or DNA replication could yield potent synergistic effects. Such studies would require rigorous in vitro and in vivo testing to identify optimal drug pairings and dosing regimens.

Investigation of this compound's Activity Against Emerging and Neglected Pathogens

The rise of multidrug-resistant (MDR) bacteria and the persistent threat of neglected tropical diseases highlight the need for new therapeutic options. While this compound has shown activity against Gram-positive and Gram-negative bacteria, its efficacy against a wider range of challenging pathogens warrants further investigation oup.compatsnap.compharmaoffer.com. This includes evaluating its activity against specific emerging pathogens, such as carbapenem-resistant Enterobacteriaceae (CRE) or extensively drug-resistant (XDR) Gram-negative bacteria, as well as pathogens responsible for neglected diseases like tuberculosis or certain parasitic infections nih.govd-nb.inforesearchgate.net. Understanding this compound's activity profile against these diverse microbial threats could reveal new therapeutic niches and inform strategies for combating resistant infections globally.

Advanced Computational Design for Optimized Antifolate Compounds

Computational approaches, including quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations, are invaluable tools for drug discovery and optimization mdpi.comconicet.gov.arresearchgate.netcolab.ws. Future research can leverage these methods to design novel this compound analogs or entirely new antifolate compounds with improved potency, selectivity, and resistance-circumventing properties. By analyzing the structure-activity relationships of existing DHFR inhibitors and understanding how specific structural modifications affect binding affinity and enzyme inhibition, researchers can rationally design molecules with enhanced therapeutic profiles sci-hub.seacs.orgconicet.gov.ar. Computational modeling can also predict potential resistance mutations and guide the design of compounds less susceptible to them, as well as explore allosteric binding sites that might offer alternative inhibition strategies biorxiv.orgacs.orgresearchgate.netmontclair.edu.

Deepening Understanding of Host-Pathogen-Drug Interactions at a Molecular Level

A comprehensive understanding of how this compound interacts with both the bacterial target (DHFR) and the host cellular environment is essential for optimizing its therapeutic use. This includes elucidating the precise molecular mechanisms by which resistance mutations affect drug binding and enzyme activity oup.comnih.govtandfonline.combiorxiv.orgmontclair.edu. Furthermore, investigating how host factors, such as immune responses or metabolic pathways, influence the efficacy and potential toxicity of this compound could lead to personalized treatment strategies. Understanding the detailed binding modes and dynamics of this compound with wild-type and mutant DHFR enzymes, potentially through advanced biophysical techniques and computational simulations, will be critical for rational drug design and for predicting and overcoming resistance pnas.orgbiorxiv.orgsci-hub.seacs.org.

常见问题

Q. What is the molecular mechanism of Tetroxoprim’s antimicrobial activity, and how can researchers validate its specificity for bacterial dihydrofolate reductase (DHFR)?

this compound inhibits bacterial DHFR, a critical enzyme in folate biosynthesis. To validate specificity, researchers should:

  • Conduct in vitro enzyme inhibition assays using purified bacterial DHFR and compare IC₅₀ values with mammalian DHFR isoforms to assess selectivity .
  • Use X-ray crystallography or molecular docking simulations to analyze binding interactions between this compound and DHFR active sites .
  • Validate findings with gene knockout models (e.g., E. coli DHFR-deficient strains) to confirm on-target effects .

Q. How should researchers design experiments to characterize this compound’s physicochemical properties for formulation studies?

Key methodologies include:

  • Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetry (TG) to identify polymorphs (e.g., Forms I and II) and desolvation temperatures of solvates (e.g., methanol, ethanol solvates) .
  • X-ray powder diffraction (XRPD) : Compare experimental patterns with computed data to confirm crystalline phase purity .
  • Solubility profiling : Use high-performance liquid chromatography (HPLC) in varied pH buffers to determine pH-dependent solubility .

Q. What are the standard protocols for synthesizing this compound, and how can purity be ensured?

  • Synthesis involves coupling 2,4-diaminopyrimidine with a substituted benzyl group (3-hexyloxy-4-propoxyphenylmethyl). Purification steps should include recrystallization from solvents like chloroform or methanol .
  • Purity validation: Nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight verification, and elemental analysis for stoichiometric ratios .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data for this compound against multidrug-resistant (MDR) pathogens?

  • Perform comparative studies using standardized bacterial strains (e.g., ATCC controls) and consistent growth media to minimize variability .
  • Analyze pharmacokinetic/pharmacodynamic (PK/PD) parameters (e.g., AUC/MIC ratios) in animal models to correlate in vitro and in vivo efficacy .
  • Use transcriptomics to identify resistance mechanisms (e.g., DHFR mutations or efflux pump upregulation) in this compound-treated MDR isolates .

Q. What methodologies are optimal for studying this compound’s crystalline polymorphism and its impact on bioavailability?

  • Single-crystal X-ray diffraction (SCXRD) : Resolve atomic-level structural differences between polymorphs (e.g., Form I’s layered molecular arrangement vs. Form II’s stability below 118°C) .
  • Dissolution testing : Compare dissolution rates of polymorphs in simulated gastric fluid to predict in vivo performance .
  • Stability studies : Accelerated aging under high humidity/temperature to assess phase transitions or degradation .

Q. How can computational models enhance the repurposing of this compound for non-antibacterial applications (e.g., antiparasitic or anticancer therapies)?

  • Structure-activity relationship (SAR) modeling : Modify this compound’s pyrimidine ring or substituents to target human DHFR isoforms or parasitic enzymes (e.g., Toxoplasma gondii DHFR) .
  • High-throughput virtual screening : Use databases like PubChem to identify off-target interactions (e.g., with cancer-related kinases) .
  • Validate predictions with cell viability assays (e.g., MTT assays) in cancer cell lines or protozoan cultures .

Data Contradiction and Validation

Q. How should researchers address discrepancies in this compound’s toxicity profiles across preclinical studies?

  • Re-evaluate dosing regimens: Compare acute toxicity (e.g., LD₅₀ in rodents: 192 mg/kg i.v. vs. 1172 mg/kg p.o.) with chronic exposure models .
  • Use metabolomics to identify species-specific metabolic pathways (e.g., cytochrome P450 variations) affecting toxicity .
  • Cross-reference historical data with modern assays (e.g., hepatocyte spheroids for hepatotoxicity screening) .

Q. What experimental strategies can differentiate this compound’s activity from structurally related DHFR inhibitors like trimethoprim?

  • Enzyme kinetics : Measure Kᵢ values for this compound and trimethoprim under identical conditions to compare inhibitory potency .
  • Crystallographic overlay : Superimpose this compound and trimethoprim bound to DHFR to identify divergent binding motifs .
  • Microbiological assays : Test against trimethoprim-resistant strains to determine cross-resistance patterns .

Methodological Resources

  • Structural data : Refer to Caira et al. (2002) for crystallographic details of this compound polymorphs .
  • Pharmacological profiles : Ashford’s Dictionary (2024) and MedChemExpress () provide DHFR inhibition and toxicity benchmarks .
  • Synthetic protocols : Chem960 () and Thieme () outline synthesis and purification steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetroxoprim
Reactant of Route 2
Reactant of Route 2
Tetroxoprim

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。